[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid
Description
[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid is a rhodanineacetic acid derivative characterized by a thiazolidinone core substituted with a methylidene-linked furan ring bearing a 3-(trifluoromethyl)phenyl group. This compound belongs to a class of molecules known for diverse biological activities, including antifungal, antihyperglycemic, and antimicrobial properties .
Properties
IUPAC Name |
2-[(5E)-4-oxo-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO4S2/c18-17(19,20)10-3-1-2-9(6-10)12-5-4-11(25-12)7-13-15(24)21(8-14(22)23)16(26)27-13/h1-7H,8H2,(H,22,23)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJLZQPPMGXPAJ-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid, also known by its CAS number 691881-67-1, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 413.39 g/mol. The compound features a thiazolidine ring structure, which is significant for its biological activity.
Synthesis
The synthesis of thiazolidinone derivatives is often achieved through condensation reactions involving rhodanine and various aldehydes or ketones. The specific synthetic pathway for this compound includes the reaction of 5-(trifluoromethyl)phenyl furan derivatives with thiazolidinone precursors, leading to the formation of the desired acetic acid derivative .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Bacteria | MIC (mg/ml) |
|---|---|---|
| 1 | Staphylococcus aureus | 16 |
| 2 | Bacillus subtilis | 32 |
| 3 | Escherichia coli | Not tested |
Antiviral Activity
In vitro studies have demonstrated that related compounds exhibit inhibitory effects on viral proteases, including the NS2B-NS3 protease from Dengue virus. This suggests potential antiviral applications, particularly in treating viral infections .
Anticancer Properties
Compounds derived from thiazolidine structures have been investigated for their anticancer activities. One study reported that certain derivatives displayed cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer treatment .
Table 2: Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 25 |
| B | MCF7 | 30 |
| C | A549 | 20 |
Case Studies
A notable case study involved the evaluation of a thiazolidinone derivative's effect on Plasmodium falciparum, the malaria-causing parasite. The compound demonstrated an IC50 value of 35 µM against chloroquine-sensitive strains and higher resistance against chloroquine-resistant strains . This highlights the compound's potential as an antimalarial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the thiazolidinone core and the aromatic moieties. Key structural analogs and their differences are summarized below:
Key Observations:
- Aromatic Ring Position : Meta-substituted phenyl groups (e.g., 3-CF₃) may improve steric compatibility with enzymatic targets compared to para-substituted analogs (e.g., 4-Br in ) .
- Bioisosteric Replacements : Replacement of the furan ring with pyrazole () or thiadiazole () alters π-π stacking interactions and hydrogen-bonding capacity .
Physicochemical Properties
Q & A
Q. What protocols ensure reproducibility in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
